Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone
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Overview
Description
Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone: is a chemical compound with the molecular formula C14H16N2O18S3 and a molecular weight of 596.48 g/mol . It is known for its application as a crosslinking agent in biochemical research, particularly in the study of proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone involves the reaction of 2-(sulphosuccinimidooxycarbonyloxy)ethyl groups with sulphone. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone primarily undergoes substitution reactions due to the presence of reactive succinimidooxycarbonyloxy groups . These reactions are facilitated by nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Solvents: Dimethyl sulfoxide (DMSO), water
Conditions: Mild temperatures (20-30°C), neutral to slightly basic pH
Major Products: The major products formed from these reactions are crosslinked proteins or peptides, which are used in various biochemical assays .
Scientific Research Applications
Chemistry: In chemistry, Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone is used as a crosslinking agent to study the structure and function of proteins and peptides .
Biology: In biological research, it is employed to investigate protein-protein interactions and to stabilize protein complexes .
Medicine: In medicine, this compound is used in the development of diagnostic assays and therapeutic agents .
Industry: Industrially, this compound is used in the production of bioconjugates and in the stabilization of enzymes for various applications .
Mechanism of Action
The mechanism of action of Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone involves the formation of covalent bonds between the succinimidooxycarbonyloxy groups and nucleophilic sites on proteins or peptides . This crosslinking stabilizes the protein structure and allows for the study of protein interactions and functions .
Comparison with Similar Compounds
- Bis[2-(succinimidooxycarbonyloxy)ethyl]sulphone
- Bis[2-(succinimidooxycarbonyloxy)ethyl]ether
- Bis[2-(succinimidooxycarbonyloxy)ethyl]amine
Uniqueness: Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone is unique due to the presence of sulphone groups, which enhance its stability and reactivity compared to similar compounds . This makes it particularly useful in applications requiring robust crosslinking and stabilization of proteins .
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxycarbonyloxyethylsulfonyl]ethoxycarbonyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O18S3/c17-9-5-7(36(25,26)27)11(19)15(9)33-13(21)31-1-3-35(23,24)4-2-32-14(22)34-16-10(18)6-8(12(16)20)37(28,29)30/h7-8H,1-6H2,(H,25,26,27)(H,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCWFCBEPFQSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)OCCS(=O)(=O)CCOC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O18S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161011-72-9 |
Source
|
Record name | Bis[2-(3-sulfo-N-succinimidyl-oxycarbonyloxy)ethyl] sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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